molecular formula C8H14O4 B1590828 Tert-butyl ethyl oxalate CAS No. 50624-94-7

Tert-butyl ethyl oxalate

Cat. No. B1590828
Key on ui cas rn: 50624-94-7
M. Wt: 174.19 g/mol
InChI Key: ZFGBGKKWENABEC-UHFFFAOYSA-N
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Patent
US03959312

Procedure details

Ethyl t-butyl oxalate ##EQU1## can be prepared by the method of Carpino [J. Amer. Chem. Soc. 82: 2725 (1960)], and 1-lithio-3-methylbut-1-yne ##EQU2## can be prepared by reacting commercially available 3-methylbut-1-yne and n-butyllithium under anhydrous conditions in an inert atmosphere (i.e., no H2O, O2, or CO2) at a temperature of from 0° to 5° C. Anhydrous tetrahydrofuran (THF) is the preferred solvent for the reactions of step (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:10]CC)(=O)[C:2]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:3].[Li][C:14]#[C:15][CH:16]([CH3:18])[CH3:17].CC(C)C#C.C([Li])CCC.O=O.C(=O)=O>O1CCCC1.O>[CH3:17][CH:16]([CH3:18])[C:15]#[C:14][C:1](=[O:10])[C:2]([O:4][C:5]([CH3:6])([CH3:7])[CH3:8])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OC(C)(C)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C#CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
of from 0° to 5° C

Outcomes

Product
Name
Type
Smiles
CC(C#CC(C(=O)OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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